molecular formula C17H16FN3O2 B11560451 3-Fluoro-N-({N'-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11560451
M. Wt: 313.33 g/mol
InChI Key: AMEKYPJTVHXPNA-KEBDBYFISA-N
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Description

3-Fluoro-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a benzamide group, and a hydrazinecarbonyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with N’-[(E)-(4-methylphenyl)methylidene]hydrazine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and hydrazines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-Fluoro-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-ethylbenzamide
  • 3-Fluoro-N-butyl-N-methylbenzamide
  • 3-Fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

3-Fluoro-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific structural features, such as the presence of a hydrazinecarbonyl moiety and a fluorine atom

This detailed article provides a comprehensive overview of 3-Fluoro-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16FN3O2/c1-12-5-7-13(8-6-12)10-20-21-16(22)11-19-17(23)14-3-2-4-15(18)9-14/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

AMEKYPJTVHXPNA-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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